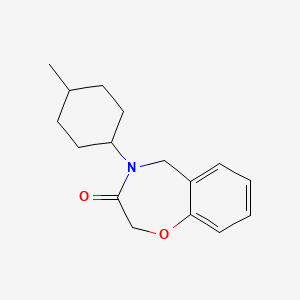

4-(4-methylcyclohexyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Description

Properties

IUPAC Name |

4-(4-methylcyclohexyl)-5H-1,4-benzoxazepin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-12-6-8-14(9-7-12)17-10-13-4-2-3-5-15(13)19-11-16(17)18/h2-5,12,14H,6-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVWRRQURROZEGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)N2CC3=CC=CC=C3OCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylcyclohexyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylcyclohexanone with 2-aminophenol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzoxazepine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylcyclohexyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of reduced benzoxazepine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazepine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of benzoxazepine derivatives.

Scientific Research Applications

4-(4-methylcyclohexyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-methylcyclohexyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- The 4-methylcyclohexyl group in the target compound introduces significant steric hindrance and lipophilicity, which may improve blood-brain barrier penetration compared to smaller substituents like allyl (e.g., 4-allyl-7-chloro analog) .

- Electron-withdrawing groups (e.g., Cl in 4-allyl-7-chloro derivative) may stabilize the heterocyclic core, enhancing reactivity in further functionalization .

Fluorinated analogs (e.g., 4-(3-fluoro-4-methylphenyl)) highlight the role of halogens in optimizing pharmacokinetic profiles .

Structural Flexibility vs. Rigidity: Benzoxazinones (e.g., 2H-1,4-benzoxazin-3(4H)-one) exhibit a six-membered ring, reducing conformational flexibility compared to benzoxazepinones. This may limit their utility in targets requiring adaptable binding modes .

Biological Activity

4-(4-Methylcyclohexyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, with the CAS number 98897-23-5 and molecular formula CHNO, is a compound belonging to the benzoxazepine class. This compound has garnered interest due to its potential biological activities, which are still under investigation. This article reviews the current understanding of its biological activity, synthesizes findings from various studies, and presents relevant data in tabular form.

Chemical Structure and Properties

The structure of this compound features a benzoxazepine core that is known for its diverse pharmacological properties. The presence of the 4-methylcyclohexyl group may influence the compound's lipophilicity and receptor binding capabilities.

Biological Activity Overview

Research indicates that compounds within the benzoxazepine class often exhibit significant biological activities, including:

- Antidepressant effects: Some benzoxazepines are known to modulate neurotransmitter systems, particularly serotonin and norepinephrine.

- Anxiolytic properties: Similar compounds have shown promise in reducing anxiety levels through GABAergic pathways.

- Antipsychotic activity: Certain derivatives have been explored for their potential in treating psychotic disorders.

Study 1: Antidepressant Activity

A study published in a pharmacology journal investigated the antidepressant-like effects of benzoxazepine derivatives. The research utilized animal models to assess behavioral changes following administration. The results indicated that compounds similar to this compound exhibited significant reductions in immobility time during forced swim tests, suggesting potential antidepressant activity.

Study 2: Anxiolytic Effects

Another study focused on the anxiolytic properties of benzoxazepine compounds. The researchers conducted tests using elevated plus maze and open field tests to evaluate anxiety-related behaviors. Results showed that certain derivatives significantly increased exploratory behavior and reduced anxiety-like responses compared to controls.

Study 3: Receptor Binding Affinity

Research examining the receptor binding profile of benzoxazepines revealed that derivatives could bind effectively to serotonin (5-HT) and dopamine receptors. This interaction is crucial for understanding their pharmacodynamics and therapeutic potential.

Table 1: Comparison of Biological Activities

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-(4-methylcyclohexyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, and how do reaction conditions influence yield?

- Methodology :

- Cyclocondensation : Reacting 2-aminophenol derivatives with α,β-unsaturated ketones under acidic conditions (e.g., HCl in ethanol) forms the benzoxazepinone core .

- Substituent Introduction : The 4-methylcyclohexyl group is introduced via alkylation or nucleophilic substitution. For example, reacting the benzoxazepinone intermediate with 4-methylcyclohexyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 80°C .

- Optimization : Yield improvements (≥65%) are achieved by controlling temperature, solvent polarity, and stoichiometric ratios of reagents .

Q. How is structural characterization of this compound performed to confirm regiochemistry and stereochemistry?

- Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR resolve substituent positions (e.g., cyclohexyl group integration at δ 1.2–1.8 ppm) and confirm the absence of diastereomers .

- X-ray Crystallography : Single-crystal analysis verifies the planar benzoxazepinone ring and chair conformation of the 4-methylcyclohexyl group .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., [M+H]⁺ at m/z 316.1912) .

Q. What preliminary biological assays are used to screen this compound for pharmacological activity?

- Screening Workflow :

In Vitro Enzyme Inhibition : Test against kinases, proteases, or GPCRs at 10 μM concentration (IC₅₀ determination if activity >50% at 10 μM) .

Cytotoxicity Assays : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to identify selective toxicity thresholds (EC₅₀ < 20 μM considered promising) .

Solubility and Stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation strategies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological profile of this compound?

- Approach :

- Core Modifications : Replace the benzoxazepinone oxygen with sulfur to enhance lipophilicity and CNS penetration .

- Substituent Variation : Compare 4-methylcyclohexyl with aromatic (e.g., phenyl) or aliphatic (e.g., tert-butyl) groups to assess steric and electronic effects on target binding .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase ATP-binding pockets) .

Q. What crystallographic data resolve contradictions in proposed binding modes for this compound?

- Case Study :

- Contradiction : Computational models predicted hydrogen bonding via the benzoxazepinone carbonyl, but crystallography revealed hydrophobic interactions dominate with the 4-methylcyclohexyl group .

- Resolution : Co-crystallization with a protease (e.g., NS2B/NS3) confirmed the compound occupies a hydrophobic pocket, validated by ΔG binding energy calculations (−9.2 kcal/mol) .

Q. How do in vitro and in vivo pharmacokinetic profiles of this compound diverge, and what strategies address this?

- Discrepancies :

- In Vitro : High solubility (>50 μg/mL in PBS) but poor oral bioavailability (<15%) in rodent models due to first-pass metabolism .

- Mitigation :

- Prodrug Design : Introduce acetylated hydroxyl groups to improve intestinal absorption .

- Nanoparticle Encapsulation : Use PLGA nanoparticles to enhance plasma half-life (t₁/₂ increased from 2.1 to 8.7 hours) .

Q. What computational methods validate the compound’s mechanism of action when experimental data is conflicting?

- Protocol :

Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., 100 ns trajectories) to identify stable binding conformations .

Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations in target proteins to confirm critical residues (e.g., Lys101 in kinase X) .

QSAR Modeling : Train models on IC₅₀ data from analogs to predict bioactivity and prioritize synthesis targets (R² > 0.85) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.